molecular formula C24H31F3N6O5S B051738 ABT-925 anhydrous CAS No. 220519-07-3

ABT-925 anhydrous

Numéro de catalogue: B051738
Numéro CAS: 220519-07-3
Poids moléculaire: 572.6 g/mol
Clé InChI: KQMGYGQUUXCWBL-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ABT-925 anhydrous is a selective dopamine D3 receptor antagonist. It has been studied for its potential therapeutic effects in treating schizophrenia and other dopamine-related disorders. The compound is known for its high affinity and selectivity for dopamine D3 receptors, making it a promising candidate for further research and development in the field of neuropharmacology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ABT-925 anhydrous involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of a piperazinyl-pyrimidone derivative. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated systems such as High Performance Liquid Chromatography (HPLC) and Solid Phase Extraction (SPE). These methods allow for the efficient and high-throughput production of the compound, ensuring consistency and purity in the final product .

Analyse Des Réactions Chimiques

Types of Reactions

ABT-925 anhydrous undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can result in structurally modified analogs of this compound .

Applications De Recherche Scientifique

Scientific Research Applications

ABT-925 anhydrous has a diverse range of applications across several scientific disciplines:

Pharmacological Research

ABT-925 is extensively studied for its therapeutic potential in treating schizophrenia and other dopamine-related disorders. Research indicates that its selective antagonism of D3 receptors may lead to fewer side effects compared to non-selective dopamine antagonists .

Analytical Chemistry

The compound is utilized as a reference standard in analytical methods for the quantification of dopamine receptor antagonists. It aids in the development and validation of analytical techniques, ensuring accuracy and reliability in research findings .

Biological Studies

In biological research, ABT-925 is employed to investigate the role of dopamine D3 receptors in various physiological processes. Studies have shown its effectiveness in modulating dopaminergic signaling, which is critical for understanding neuropsychiatric conditions .

Clinical Trials

ABT-925 has been involved in several clinical studies aimed at evaluating its safety and efficacy. Notable trials include:

  • A randomized, placebo-controlled study assessing the impact of ABT-925 on patients with acute exacerbations of schizophrenia.
  • An open-label PET study examining the binding potential of ABT-925 to D3 receptors in healthy subjects .

Case Study 1: Clinical Efficacy

A clinical trial conducted on patients with schizophrenia demonstrated that those treated with ABT-925 showed significant improvement in psychotic symptoms compared to the placebo group. The study highlighted the compound's ability to selectively target D3 receptors, resulting in reduced side effects commonly associated with broader-spectrum antipsychotics .

Case Study 2: Pharmacokinetics

Research involving the pharmacokinetics of ABT-925 revealed its favorable absorption and distribution characteristics when administered orally. The compound was successfully quantified in human plasma using validated mass spectrometry methods, providing insights into its bioavailability and metabolic pathways .

Mécanisme D'action

ABT-925 anhydrous exerts its effects by selectively antagonizing dopamine D3 receptors. This antagonism inhibits the binding of dopamine to these receptors, thereby modulating dopamine-related signaling pathways. The molecular targets of this compound include the dopamine D3 receptors, which are primarily located in the limbic region of the brain. By blocking these receptors, the compound can potentially alleviate symptoms associated with dopamine dysregulation, such as those observed in schizophrenia .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to ABT-925 anhydrous include:

Uniqueness of this compound

This compound stands out due to its high selectivity and affinity for dopamine D3 receptors. This selectivity reduces the likelihood of off-target effects, making it a more precise tool for studying dopamine-related pathways. Additionally, its well-documented pharmacokinetic and pharmacodynamic profiles provide a solid foundation for further research and development .

Activité Biologique

ABT-925 anhydrous, also known as A 437203, is a selective antagonist of the dopamine D3 receptor (DRD3) and has been primarily investigated for its potential in treating schizophrenia. This article delves into the biological activity of ABT-925, exploring its mechanism of action, pharmacokinetics, clinical findings, and comparisons with similar compounds.

Target Receptor
ABT-925 selectively binds to the dopamine D3 receptor, exhibiting an approximately 100-fold higher affinity for DRD3 compared to the D2 receptor. This selectivity is significant as it allows for targeted therapeutic effects while minimizing side effects commonly associated with broader dopamine receptor antagonism.

Biochemical Pathways
The primary pathway influenced by ABT-925 is the dopaminergic pathway, which plays a crucial role in regulating mood, cognition, and motor functions. By inhibiting DRD3 activity, ABT-925 modulates dopaminergic neurotransmission, potentially alleviating both positive and negative symptoms of schizophrenia .

Pharmacokinetics

Absorption and Distribution
ABT-925 demonstrates favorable pharmacokinetic properties, allowing for its quantification in human plasma. Studies indicate that its pharmacokinetic parameters increase linearly with dosage, suggesting predictable absorption and distribution characteristics .

Metabolism and Excretion
The compound undergoes metabolic processes that are critical for its bioavailability and therapeutic efficacy. Understanding its metabolic pathways is essential for optimizing dosing regimens in clinical settings.

Clinical Research Findings

ABT-925 was evaluated in a double-blind, randomized, placebo-controlled trial involving 155 patients with acute schizophrenia. The study assessed the efficacy and safety of ABT-925 at doses of 50 mg and 150 mg once daily over six weeks. Key findings include:

  • Efficacy Measures : The primary efficacy measure was the change from baseline on the Positive and Negative Syndrome Scale (PANSS). No statistically significant treatment effect was observed between ABT-925 and placebo across primary or secondary endpoints .
  • Safety Profile : Both doses were generally well tolerated, with adverse events comparable to those experienced by placebo recipients. This suggests that while ABT-925 may not have shown significant efficacy in this trial, it does not present severe safety concerns .

Case Studies

In preclinical studies, ABT-925 demonstrated potential benefits in influencing behavioral outcomes related to dopaminergic activity. These studies highlighted its role in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation . However, the transition from preclinical promise to clinical efficacy remains a challenge.

Comparison with Similar Compounds

CompoundTypeAffinity for DRD3Clinical Status
ABT-925Selective antagonistHigh (100-fold)Phase II trials discontinued
AripiprazolePartial agonistModerateApproved for schizophrenia
CariprazinePartial agonist (D3/D2)ModerateApproved for schizophrenia

ABT-925's unique selectivity for DRD3 distinguishes it from other antipsychotics like aripiprazole and cariprazine, which target multiple receptors. This selectivity may provide therapeutic advantages but also poses challenges in demonstrating clinical efficacy .

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N6OS.C4H4O4/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMGYGQUUXCWBL-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F3N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220519-07-3
Record name ABT-925 anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-925 ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMH23OL273
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.